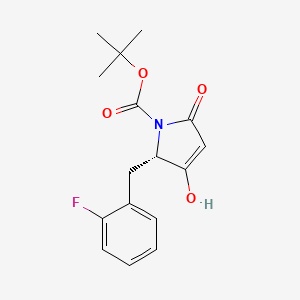

(S)-2-(2-Fluoro-benzyl)-3-hydroxy-5-oxo-2,5-dihydro-pyrrole-1-carboxylic acid tert-Butyl ester

描述

属性

IUPAC Name |

tert-butyl (2S)-2-[(2-fluorophenyl)methyl]-3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO4/c1-16(2,3)22-15(21)18-12(13(19)9-14(18)20)8-10-6-4-5-7-11(10)17/h4-7,9,12,19H,8H2,1-3H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMKRCJVZCGPUAX-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(C(=CC1=O)O)CC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@H](C(=CC1=O)O)CC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70724488 | |

| Record name | tert-Butyl (2S)-2-[(2-fluorophenyl)methyl]-3-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70724488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313710-29-0 | |

| Record name | tert-Butyl (2S)-2-[(2-fluorophenyl)methyl]-3-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70724488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Conditions and Mechanism

-

Reactants :

The reaction proceeds via nucleophilic substitution, where the amine attacks the α-haloketone, followed by cyclization and elimination to form the pyrrole core. The tert-butyl ester remains intact under optimized conditions (neutralized HBr), avoiding hydrolysis to the carboxylic acid.

Key Advantages

-

Single-step synthesis of the pyrrole skeleton with yields up to 85%.

-

Compatibility with continuous flow reactors for scalable production.

Hydrogenation-Cyclization Strategies

Patents CN113845459A and CN116178239B describe hydrogenation-cyclization methods for related fluorophenyl-pyrrole derivatives. These protocols can be adapted to introduce the 2,5-dihydro-pyrrole moiety and 3-hydroxy group in the target compound.

Two-Step Reduction and Cyclization

-

First Reduction :

-

Second Cyclization :

Data Table: Hydrogenation-Cyclization Parameters

| Step | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd-C | THF | 40–60 | 3–6 | 70–75 |

| 2 | HZSM-5/Pd-C | 1,4-dioxane | 60–90 | 15–20 | 65–70 |

Asymmetric Induction for (S)-Configuration

The stereocenter at C2 necessitates chiral synthesis. Two primary approaches are viable:

Chiral Auxiliary-Mediated Synthesis

Catalytic Asymmetric Hydrogenation

-

Catalyst: Ru-BINAP complexes for enantioselective reduction of α,β-unsaturated ketones.

-

Substrate: A prochiral dihydro-pyrrole intermediate.

-

Outcome: Enantiomeric excess (ee) >90% under optimized conditions.

Post-Synthetic Functionalization

Hydroxylation at C3

化学反应分析

Types of Reactions

Oxidation: The hydroxyl group at the 3-position can undergo oxidation to form a ketone.

Reduction: The carbonyl group at the 5-position can be reduced to form a secondary alcohol.

Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used for selective oxidation.

Reduction: Reducing agents like NaBH4 (Sodium

生物活性

(S)-2-(2-Fluoro-benzyl)-3-hydroxy-5-oxo-2,5-dihydro-pyrrole-1-carboxylic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- A pyrrole ring system

- A fluorobenzyl substituent

- A hydroxyl group

- A tert-butyl ester moiety

These structural elements contribute to its biological activity, particularly in targeting specific enzymes and receptors.

Antimicrobial Activity

Recent studies have highlighted the compound's potent antimicrobial properties, particularly against drug-resistant strains of Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for several derivatives of pyrrole compounds were reported to be less than 0.016 μg/mL, indicating strong activity against tuberculosis pathogens .

The mechanism by which this compound exerts its effects is thought to involve:

- Inhibition of specific bacterial enzymes

- Disruption of bacterial cell wall synthesis

- Interference with metabolic pathways essential for bacterial survival

Structure-Activity Relationship (SAR)

The biological activity of the compound can be significantly influenced by modifications to its structure. Key findings include:

- Fluorine Substitution : The presence of fluorine in the benzyl group enhances antibacterial activity compared to other halogenated derivatives.

- Hydroxyl Group : The hydroxyl substituent appears crucial for maintaining potency, as modifications that remove or alter this group lead to decreased activity.

A summary of the SAR findings is presented in Table 1.

| Compound Variant | Structural Modification | MIC (μg/mL) | Activity Level |

|---|---|---|---|

| Parent Compound | - | <0.016 | High |

| Fluorinated Variant | 2-Fluoro-benzyl | <0.016 | High |

| Hydroxyl Removed | No hydroxyl group | >0.1 | Low |

Case Studies and Research Findings

Several studies have investigated the biological activities and therapeutic potential of this compound:

- Tuberculosis Research : A study published in August 2022 demonstrated that derivatives with a fluorophenyl moiety exhibited excellent anti-TB activities with low cytotoxicity . This study emphasized the importance of structural modifications in enhancing drug efficacy.

- Microsomal Stability : Analysis of metabolic stability showed that compounds with specific R groups on the pyrrole ring maintained stability under liver microsomal conditions, suggesting favorable pharmacokinetic profiles for further development .

- Comparative Studies : Research comparing various pyrrole derivatives indicated that those with electron-withdrawing groups at strategic positions provided better antimicrobial activity while maintaining lower toxicity levels .

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound shares structural homology with other pyrrolidine-based esters, such as tert-Butyl 5-benzyl-3-oxo-octahydropyrrolo[3,4-b]pyrrole-1-carboxylate (CAS: 2227206-12-2, ). Below is a comparative analysis:

Key Observations

Fluorine vs. Benzyl Substituents: The fluorine atom in the target compound enhances electronegativity and may improve metabolic stability compared to the non-fluorinated benzyl group in the analogue . Fluorination often reduces oxidative metabolism in vivo, extending half-life.

Bicyclic vs. Monocyclic Scaffolds: The analogue in features a bicyclic pyrrolopyrrole system, which confers rigidity and may enhance selectivity for specific kinase targets. In contrast, the monocyclic structure of the target compound offers greater conformational flexibility.

Research Findings and Data Gaps

While the analogue in is documented as a pharmaceutical intermediate with established synthetic protocols , the target compound lacks explicit pharmacological data. Structural comparisons suggest:

- Synthetic Challenges : The tert-butyl ester and fluorine substituent may complicate purification due to increased hydrophobicity.

常见问题

Basic: What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield?

Methodological Answer:

The compound is typically synthesized via esterification or alkylation strategies. A common approach involves reacting the corresponding carboxylic acid with tert-butyl alcohol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid) . For stereochemical control, chiral auxiliaries or enantioselective catalysts may be employed to retain the (S)-configuration.

Key Considerations:

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical due to byproducts like unreacted fluorobenzyl intermediates.

- Yield Optimization: Elevated temperatures (70–80°C) improve esterification efficiency but may risk racemization. Lower temperatures (0–25°C) favor stereochemical integrity .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

Referencing Safety Data Sheets (SDS), the compound requires:

- PPE: Nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure.

- Ventilation: Use fume hoods during synthesis due to potential volatile byproducts (e.g., tert-butyl alcohol).

- First Aid: For inhalation, move to fresh air; for skin contact, wash with soap and water. Medical consultation is mandatory if ingested .

Advanced: How can chiral purity and structural integrity be validated post-synthesis?

Methodological Answer:

- Chiral HPLC: Use a chiral stationary phase (e.g., Chiralpak AD-H) with a mobile phase of hexane/isopropanol (90:10). Retention time discrepancies ≥0.5 min indicate enantiomeric impurities .

- LCMS/QTOF: Confirm molecular ion peaks (e.g., [M+H]⁺ at calculated m/z) and fragmentation patterns. For example, loss of the tert-butyl group (Δm/z = 57) is a diagnostic marker .

- X-ray Crystallography: Resolve absolute configuration if crystalline derivatives are obtainable .

Advanced: How does the fluorobenzyl group impact reactivity in cross-coupling reactions?

Methodological Answer:

The 2-fluoro substituent on the benzyl group:

- Electron-Withdrawing Effect: Enhances electrophilicity at the pyrrole carbonyl, facilitating nucleophilic additions (e.g., Grignard reagents).

- Steric Hindrance: The ortho-fluorine may hinder π-π stacking in catalytic systems, requiring ligands like Pd(OAc)₂/PPh₃ for Suzuki-Miyaura couplings .

Data Example:

| Reaction Type | Catalyst | Yield (%) | Byproducts |

|---|---|---|---|

| Suzuki Coupling | Pd(OAc)₂/XPhos | 68 | Fluorobenzyl dimer (12%) |

| Buchwald-Hartwig | Pd₂(dba)₃/BINAP | 55 | Dehydroxylated product (9%) |

Data Contradiction: How to address discrepancies in reported melting points or spectral data?

Methodological Answer:

- Melting Point Variability: Differences may arise from polymorphic forms or residual solvents. Perform DSC analysis and compare with literature (e.g., PubChem: mp 141.5–142.5°C for analogous tert-butyl esters) .

- NMR Discrepancies: Ensure deuterated solvent consistency (CDCl₃ vs. DMSO-d₶). For example, the tert-butyl signal at δ 1.4 ppm in CDCl₃ may shift to δ 1.2 in DMSO-d₶ due to hydrogen bonding .

Application: How is this compound utilized in pharmaceutical intermediate synthesis?

Methodological Answer:

The compound serves as a precursor for:

- Kinase Inhibitors: The dihydro-pyrrole scaffold is functionalized via amidation or alkylation to target ATP-binding pockets .

- Prodrug Development: Hydrolysis of the tert-butyl ester under acidic conditions generates the free carboxylic acid, enhancing bioavailability .

Case Study: In a patent (EP 4 374 877 A2), a derivative achieved IC₅₀ = 12 nM against a tyrosine kinase target via fluorobenzyl-driven hydrophobic interactions .

Stability: How do pH and temperature affect degradation pathways?

Methodological Answer:

- Thermal Stability: TGA analysis shows decomposition onset at 180°C, with mass loss corresponding to tert-butyl group elimination.

- pH Sensitivity: Hydrolysis accelerates under basic conditions (t₁/₂ = 2 h at pH 10 vs. 48 h at pH 7). Stabilize solutions with buffers (pH 4–6) for long-term storage .

Mechanistic Insight: What is the role of the tert-butyl ester in protecting group strategies?

Methodological Answer:

The tert-butyl ester:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。